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Introduction
The isolation of high molecular weight (HMW) DNA is crucial for a variety of advanced

molecular biology applications, including long-read sequencing, genome mapping, and the

analysis of structural variations. Tetradecyltrimethylammonium chloride (TTAC) is a cationic

detergent that facilitates the purification of HMW DNA by forming an insoluble complex with the

nucleic acid, effectively separating it from cellular contaminants. This method is particularly

effective for tissues rich in polysaccharides and other inhibitors that can interfere with

enzymatic reactions and downstream applications.

The mechanism of action involves the positively charged quaternary ammonium group of TTAC

interacting with the negatively charged phosphate backbone of DNA.[1][2] This neutralizes the

charge on the DNA, causing it to precipitate out of solution, particularly at low ionic strengths.

[3] Proteins and many polysaccharides remain in the supernatant, allowing for efficient

purification.[4] The principle is shared with the more commonly cited cetyltrimethylammonium

bromide (CTAB), which differs primarily in the length of its hydrocarbon tail.[5] Protocols using

these cationic detergents are renowned for yielding high-quality, HMW DNA suitable for

sensitive downstream applications.
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Data Presentation
The following table summarizes typical quantitative data obtained from HMW DNA isolation

protocols using cationic detergents like CTAB, which is structurally and functionally similar to

TTAC. These values can be considered benchmarks for optimizing protocols with TTAC.

Parameter Typical Value Range Notes

DNA Yield
5 - 30 µg per 200 mg fresh

tissue

Yield is highly dependent on

the sample type, age, and

quality.[6]

Purity (A260/A280) 1.8 - 2.0

A ratio of ~1.8 is generally

accepted as "pure" for DNA;

lower ratios may indicate

protein contamination.

Purity (A260/A230) > 2.0

Lower ratios may indicate

contamination with

polysaccharides or residual

salts.

Molecular Weight > 50 kb

Can range up to 200 kb or

higher with careful handling to

prevent shearing.

Experimental Protocol: High Molecular Weight DNA
Isolation
This protocol is a comprehensive methodology for the isolation of HMW DNA using a cationic

detergent-based lysis buffer. While optimized for plant tissues, it can be adapted for other

sample types.

Reagents and Buffers
TTAC/CTAB Extraction Buffer (2% w/v):

100 mM Tris-HCl, pH 8.0
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1.4 M NaCl

20 mM EDTA

2% (w/v) Tetradecyltrimethylammonium Chloride (or CTAB)

Just before use, add: 0.2% (v/v) β-mercaptoethanol

Chloroform:Isoamyl Alcohol (24:1)

Isopropanol (100%, ice-cold)

Ethanol (70%, ice-cold)

TE Buffer:

10 mM Tris-HCl, pH 8.0

1 mM EDTA

RNase A (10 mg/mL)

Methodology
Sample Preparation:

Harvest fresh sample material and immediately place it on ice to minimize nuclease

activity.

For plant tissue, grind approximately 200 mg of the sample to a fine powder in liquid

nitrogen using a pre-chilled mortar and pestle.

Lysis:

Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of pre-

warmed (60°C) TTAC/CTAB Extraction Buffer with freshly added β-mercaptoethanol.

Vortex briefly to mix and incubate at 60°C for 30-60 minutes with occasional gentle

inversion. This step lyses cells and denatures proteins.
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Purification:

Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1) to the lysate.

Mix by gentle inversion for 5-10 minutes to form an emulsion. Do not vortex, as this will

shear the HMW DNA.

Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the phases.

Carefully transfer the upper aqueous phase containing the DNA to a new tube. A wide-

bore pipette tip is recommended to minimize shearing.

Precipitation:

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

Mix gently by inversion until a white, stringy DNA precipitate becomes visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation. For very high molecular

weight DNA, this can be extended to overnight.

Pellet the DNA by centrifuging at 10,000 x g for 10 minutes at 4°C.

Washing and Resuspension:

Carefully decant the supernatant without disturbing the DNA pellet.

Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts and

detergents.

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can

make the DNA difficult to dissolve.

Resuspend the DNA pellet in 50-100 µL of TE Buffer. HMW DNA may take several hours

to fully dissolve. Gentle agitation at room temperature or incubation at 37°C can aid

dissolution.
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RNA Removal (Optional but Recommended):

Add RNase A to a final concentration of 20 µg/mL.

Incubate at 37°C for 30 minutes.
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Caption: Workflow for HMW DNA isolation using a cationic detergent method.
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Caption: TTAC precipitates DNA via electrostatic and hydrophobic interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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